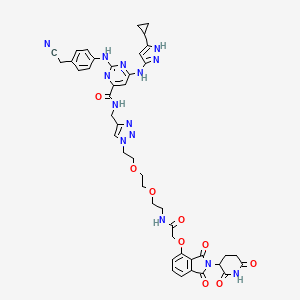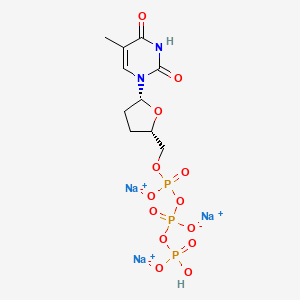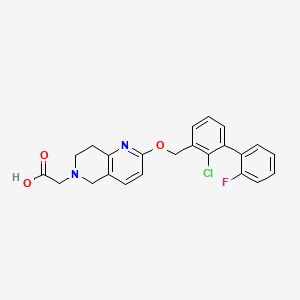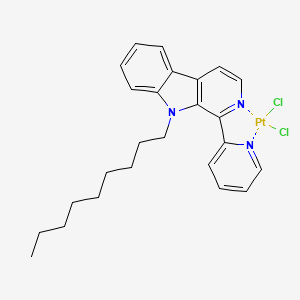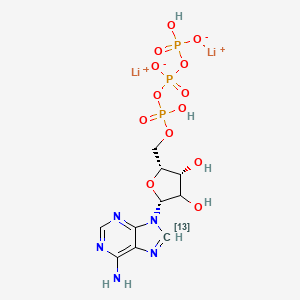
TGF-|A1/Smad3-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TGF-|A1/Smad3-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-β1) and Smad3 signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β1/Smad3 signaling is associated with several diseases, including cancer, fibrosis, and inflammatory conditions .
Vorbereitungsmethoden
The synthesis of TGF-|A1/Smad3-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of specific starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the final product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
TGF-|A1/Smad3-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another in the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
TGF-|A1/Smad3-IN-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of TGF-β1/Smad3 signaling in cancer progression and to develop potential therapeutic strategies.
Fibrosis Research: It is used to investigate the mechanisms of fibrosis and to develop treatments for fibrotic diseases.
Inflammatory Diseases: It is used to study the role of TGF-β1/Smad3 signaling in inflammatory conditions and to develop anti-inflammatory therapies.
Wirkmechanismus
TGF-|A1/Smad3-IN-1 exerts its effects by inhibiting the TGF-β1/Smad3 signaling pathway. This pathway involves the binding of TGF-β1 to its receptors, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus, where it regulates the transcription of target genes. This compound inhibits this pathway by preventing the phosphorylation and activation of Smad3, thereby blocking the downstream signaling events .
Vergleich Mit ähnlichen Verbindungen
TGF-|A1/Smad3-IN-1 is unique in its ability to specifically target the TGF-β1/Smad3 signaling pathway. Similar compounds include:
SB-431542: A selective inhibitor of TGF-β type I receptor kinase.
LY2109761: A dual inhibitor of TGF-β type I and type II receptors.
Galunisertib: A selective inhibitor of TGF-β receptor I kinase.
Compared to these compounds, this compound offers a more targeted approach to inhibiting the TGF-β1/Smad3 signaling pathway, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C30H34N4O6S |
|---|---|
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-(4-methylpiperazin-1-yl)phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C28H28N4O3.C2H6O3S/c1-31-14-16-32(17-15-31)22-11-9-21(10-12-22)29-26(19-6-4-3-5-7-19)25-23-13-8-20(28(34)35-2)18-24(23)30-27(25)33;1-2-6(3,4)5/h3-13,18,30,33H,14-17H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
WXDMCDZYYMOWDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CN1CCN(CC1)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
